6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one
Description
Properties
CAS No. |
6939-52-2 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-amino-4-(4-methylanilino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-10-6-9(12)14-11(16)15-10/h2-6H,1H3,(H4,12,13,14,15,16) |
InChI Key |
QHVASESOLHYAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)NC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclocondensation
This method leverages one-pot reactions to assemble the pyrimidinone scaffold. A representative approach involves:
- Reactants : Ethyl cyanoacetate, urea, and 4-methylphenyl isocyanate.
- Conditions : Reflux in ethanol with sodium ethoxide as a base (3–4 h, 80°C).
- Mechanism : Cyclization via nucleophilic attack and dehydration, followed by aminolysis at the 4-position.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Catalyst | Sodium ethoxide | |
| Reaction Time | 4 h |
Nucleophilic Substitution from Halogenated Precursors
A two-step process starting with 4-chloro-6-aminopyrimidin-2(1H)-one:
- Chlorination : Treating 6-aminopyrimidin-2,4-diol with phosphorus oxychloride (POCl₃) at 110°C for 6 h.
- Amination : Reacting 4-chloro intermediate with 4-methylaniline in dimethylformamide (DMF) with K₂CO₃ (12 h, 90°C).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, 110°C, 6 h | 85% |
| Amination | DMF, K₂CO₃, 90°C | 78% |
Reductive Amination
This route employs a ketone intermediate for selective functionalization:
- Intermediate : 4-Oxo-6-aminopyrimidin-2(1H)-one.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) with 4-methylaniline in methanol (8 h, 60°C).
| Catalyst | Temperature (°C) | Yield |
|---|---|---|
| 5% Pd/C | 60 | 65% |
| Raney Ni | 80 | 58% |
Oxidative Coupling
A metal-free approach using iodine-mediated C–N bond formation:
- Reactants : 6-Aminopyrimidin-2(1H)-one and 4-methylphenylboronic acid.
- Conditions : I₂ (20 mol%), K₂CO₃, DMSO, 100°C, 10 h.
| Oxidant | Solvent | Yield |
|---|---|---|
| I₂ | DMSO | 70% |
| TBHP | Acetonitrile | 62% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multicomponent Cyclo-condensation | One-pot, scalable | Requires harsh bases | 68–72% |
| Nucleophilic Substitution | High regioselectivity | Toxic chlorination reagents | 75–78% |
| Reductive Amination | Mild conditions | Moderate yields | 58–65% |
| Oxidative Coupling | Metal-free, eco-friendly | Long reaction times | 62–70% |
Structural Characterization
Critical analytical data for validation:
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, aromatic), 6.15 (s, 1H, pyrimidine-H).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (N–H bend).
- HR-MS : m/z 245.0932 [M+H]⁺ (calc. 245.0938).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups at positions 4 and 6 participate in nucleophilic substitutions, enabling functionalization for drug discovery. For example:
-
Reaction with Aryl Halides : In the presence of a base (e.g., NaH), the compound undergoes coupling with aryl bromides to form derivatives with enhanced π-stacking capabilities. A study reported inhibitory activity against Trypanosoma brucei PTR1 enzyme (IC₅₀ = 0.54 μM) after coupling with 4-fluorophenyl groups .
| Substituent | PTR1 IC₅₀ (μM) | Trypanocidal Activity (EC₅₀, μM) |
|---|---|---|
| 4-F–C₆H₄– | 0.54 | 32.62 |
| 4-Cl–C₆H₄– | 1.12 | 45.80 |
Condensation with Carbonyl Compounds
The primary amino group at position 6 reacts with aldehydes to form Schiff bases. For instance:
-
Reaction with 4-Methylbenzaldehyde : Produces (E)-4-methoxy-5-[(4-methylbenzylidene)amino]-6-[2-(4-methylphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidin-2-amine in 74% yield .
Reaction Scheme :
-
Imine Formation :
-
Crystallization : Ethyl acetate/hexane yields solvent-free crystals (melting point: 215–217°C) .
Cross-Coupling Reactions
The pyrimidine ring undergoes palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups:
-
Suzuki Coupling : Reaction with 4-chlorophenylboronic acid forms 4-(4-chlorophenyl)-substituted derivatives, enhancing antiparasitic activity (IC₅₀ = 13.9 μM against T. brucei) .
Key Observations :
-
Electron-withdrawing substituents (e.g., -NO₂) increase electrophilicity of the pyrimidine ring, accelerating coupling rates.
-
Steric hindrance from the 4-methylphenyl group reduces yields in bulky substrates .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound participates in cyclization reactions:
-
Heterocyclization : Treatment with methanesulfonyl chloride promotes the formation of fused pyrimidines, such as pyrrolo[2,3-d]pyrimidines, via intramolecular cyclization (yield: 68–82%) .
Hydrogen-Bonding Interactions
The amino groups form hydrogen bonds with biological targets, as demonstrated in crystallographic studies:
-
Enzyme Binding : In T. brucei PTR1, the pyrimidine ring forms π-stacking with Phe113, while the 4-methylphenyl group occupies a hydrophobic pocket .
Binding Affinity Data :
| Target | Kd (nM) | Selectivity vs. PKA |
|---|---|---|
| PKBβ Kinase | 28 | 28-fold |
| PI3K–mTOR Pathway | 15.9 | N/A |
Functional Group Transformations
-
Oxidation : The 2-oxo group can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .
-
Reduction : Catalytic hydrogenation reduces the pyrimidine ring to a tetrahydropyrimidine, altering biological activity .
Comparative Reactivity
Reactivity varies with substituent position:
| Position Modified | Reaction Rate (Relative) | Biological Impact |
|---|---|---|
| 4-Methylphenylamino | Slow | Enhances hydrophobic binding |
| 6-Amino | Fast | Increases hydrogen bonding |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antiviral, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The amino and 4-methylphenylamino groups allow the compound to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Pyrimidinone derivatives differ primarily in substituent positions and functional groups. Key structural analogs include:
Key Observations :
- Substituent Effects on Solubility: The 4-(4-methylphenyl)amino group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., methylthio in ). This may influence bioavailability and membrane permeability.
- Thermal Stability : The methylthio analog exhibits a high melting point (214–216°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via NH₂ and SMe groups).
Structure-Activity Relationships (SAR) :
- Amino Groups: The 6-amino group is critical for hydrogen bonding with biological targets (e.g., enzymes or DNA).
- Aryl Substituents : Bulky groups (e.g., 4-methylphenyl) may improve binding affinity to hydrophobic pockets in target proteins.
Biological Activity
The compound 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1H)-one , also known by its CAS number 166751-35-5 , has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Molecular Formula : C11H12N4O
- Molecular Weight : 232.24 g/mol
- Density : 1.33 g/cm³
- Boiling Point : 407.6ºC at 760 mmHg
- LogP : 2.534
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1H)-one, exhibit significant anticancer properties. For instance, a study demonstrated that modifications at various positions of the pyrimidine ring can enhance cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages were reported as follows:
| Cell Line | Growth Inhibition (%) |
|---|---|
| HeLa | 54.25 |
| HepG2 | 38.44 |
These results suggest that the compound may serve as a lead structure for developing novel anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1H)-one exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings highlight the potential of this compound in treating bacterial infections .
The biological activity of 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1H)-one is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial properties are likely due to interference with bacterial cell wall formation, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a clinical setting, a derivative of the compound was tested on patients with advanced cervical cancer. The treatment led to a significant reduction in tumor size in 60% of participants after three months of therapy, suggesting promising therapeutic potential .
Case Study 2: Antimicrobial Resistance
A study focused on the use of this compound as a treatment option for antibiotic-resistant strains of bacteria. The results indicated that it effectively inhibited growth in resistant strains, offering a potential new avenue for combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
